Synthetic Efficiency: Isolated Yield of N,N'-bis(4-bromophenyl)propanediamide via One-Pot Protocol
N,N'-bis(4-bromophenyl)propanediamide was obtained in 95% yield under a one-pot reaction condition using 4-bromoaniline and diethyl malonate [1]. This high yield demonstrates an efficient synthetic route for the target compound. For comparison, the analogous reaction of aromatic amines with diethyl malonate under the same conditions fails to produce a quinolone structure, highlighting the specificity of this malonamide formation pathway [1].
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 95% yield for N,N'-bis(4-bromophenyl)propanediamide |
| Comparator Or Baseline | Quinoline-based products (0% yield under identical conditions); other malonamide derivatives were not quantified in the same study. |
| Quantified Difference | 95 percentage points higher yield than the competing reaction pathway (quinoline formation) |
| Conditions | One-pot reaction of 4-bromoaniline (2 equiv.) with diethyl malonate (1 equiv.) in diphenyl ether, catalyzed by triethylamine. |
Why This Matters
A high and reproducible yield directly translates to lower cost-per-gram in scale-up, a critical factor for procurement decisions requiring multi-gram or larger quantities for research programs.
- [1] Mourad, A.-F. E. et al. One-pot synthesis of 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinates and arylmethylene-bis-3,3′-quinoline-2-ones. Chemical Papers 73, 27–37 (2019). View Source
